4-(Piperazin-1-yl)-2,1,3-benzoxadiazole 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole
Brand Name: Vulcanchem
CAS No.: 105685-14-1
VCID: VC17282025
InChI: InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

4-(Piperazin-1-yl)-2,1,3-benzoxadiazole

CAS No.: 105685-14-1

Cat. No.: VC17282025

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperazin-1-yl)-2,1,3-benzoxadiazole - 105685-14-1

Specification

CAS No. 105685-14-1
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 4-piperazin-1-yl-2,1,3-benzoxadiazole
Standard InChI InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Standard InChI Key TXXKTDZWBMTHEZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC=CC3=NON=C32

Introduction

Chemical Structure and Physicochemical Properties

The benzoxadiazole system in 4-(piperazin-1-yl)-2,1,3-benzoxadiazole consists of a fused benzene ring with oxygen and nitrogen atoms at positions 1, 2, and 3. The piperazine substituent at position 4 introduces two tertiary amines, enhancing the molecule’s capacity for hydrogen bonding and metal coordination. Key physicochemical parameters inferred from analogous compounds include:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₀H₁₁N₅ODerived from
Molecular Weight217.23 g/molCalculated
logP~2.5 (moderate lipophilicity)Estimated from
Hydrogen Bond Acceptors5 (oxygen + 4 piperazine nitrogens)Based on

The piperazine moiety’s conformational flexibility allows for adaptive interactions with biological targets, while the benzoxadiazole core contributes to π-π stacking and charge-transfer interactions .

Synthesis and Reaction Pathways

Synthetic routes to 4-(piperazin-1-yl)-2,1,3-benzoxadiazole can be extrapolated from methods used for structurally related compounds:

Nucleophilic Aromatic Substitution

Benzoxadiazole derivatives are often synthesized via substitution reactions. For example, 3-chloro-2H-benzo[b][1, thiazine 1,1-dioxide reacts with propargylpiperazine in dioxane to form triazole-piperazine hybrids . Similarly, chlorobenzoxadiazole intermediates may undergo displacement with piperazine under basic conditions to yield the target compound.

Representative Conditions:

  • Reagents: Chlorobenzoxadiazole, piperazine, triethylamine

  • Solvent: Dioxane or DMF

  • Temperature: 80–100°C

  • Yield: 60–75% (estimated)

Oxidation and Functionalization

Oxidation of sulfur-containing precursors (e.g., thiazines) with meta-chloroperbenzoic acid (mCPBA) is a common step in benzoxadiazole synthesis . For 4-(piperazin-1-yl)-2,1,3-benzoxadiazole, post-synthetic modifications could include:

  • Sulfonation: Introducing sulfonyl groups at the benzene ring using fuming H₂SO₄.

  • Metal Complexation: Piperazine nitrogens coordinate with transition metals like Cu(II), forming stable complexes.

Biological Activity and Mechanisms

While direct pharmacological data for 4-(piperazin-1-yl)-2,1,3-benzoxadiazole are unavailable, piperazine-containing heterocycles exhibit broad bioactivity:

Antimicrobial Activity

Halogenated benzoxadiazole derivatives show MIC values as low as 8 μg/mL against E. coli. The piperazine moiety’s basicity enhances membrane permeability, potentiating interactions with bacterial topoisomerases or penicillin-binding proteins.

ADME and Pharmacokinetic Profiling

Predictive modeling using pkCSM software for analogous compounds reveals favorable ADME properties:

ParameterPredictionRelevance
Oral AbsorptionHigh (Caco-2 > 0.9)Suitable for oral dosing
BBB PermeabilityModerate (logBB > -1)Potential CNS activity
CYP InhibitionLow (CYP3A4 IC₅₀ > 50 μM)Reduced drug-drug interactions

These profiles suggest 4-(piperazin-1-yl)-2,1,3-benzoxadiazole could exhibit favorable bioavailability and metabolic stability .

Molecular Docking and Target Engagement

Computational studies on related piperazine derivatives highlight interactions with:

  • hCA-II (PDB: 3HS4): Piperazine nitrogen forms hydrogen bonds with Thr199, while benzoxadiazole engages in hydrophobic contacts with Val121 .

  • NKCCl (PDB: 7S1Y): Sulfonyl groups in analogs participate in salt bridges with Lys289, suggesting a role in ion transport modulation .

For 4-(piperazin-1-yl)-2,1,3-benzoxadiazole, similar docking poses are anticipated, with the benzoxadiazole core occupying hydrophobic binding pockets and piperazine nitrogens coordinating catalytic metal ions.

Industrial and Research Applications

Beyond pharmacology, this compound’s unique structure enables applications in:

  • Materials Science: As a ligand for luminescent metal-organic frameworks (MOFs) .

  • Catalysis: Cu(II) complexes may catalyze C–N coupling reactions.

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